

# Rabeprazole Sulfone (CAS No. 117976-47-3): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Rabeprazole Sulfone*

Cat. No.: *B021846*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **rabeprazole sulfone**, a primary metabolite of the proton pump inhibitor (PPI) rabeprazole.<sup>[1]</sup> It is also a known impurity in the bulk manufacturing of rabeprazole sodium.<sup>[1][2][3]</sup> This document consolidates key physicochemical data, experimental protocols, and metabolic pathways to support research and development activities.

## Core Physicochemical and Identification Data

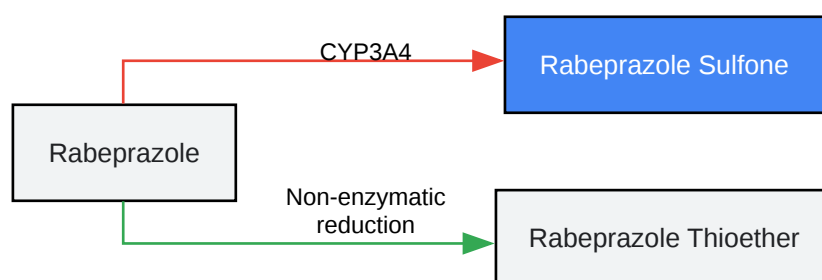
**Rabeprazole sulfone**, with the CAS number 117976-47-3, is chemically identified as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.<sup>[1]</sup> A comprehensive summary of its identifiers and physicochemical properties is presented in Table 1.

Identifier	Value	Source
CAS Number	117976-47-3	
Molecular Formula	C <sub>18</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> S	
Molecular Weight	375.44 g/mol	
IUPAC Name	2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfonyl]-1H-benzimidazole	
Synonyms	Rabeprazole EP Impurity A, Rabeprazole USP Related Compound D, Rabeprazole Impurity D	
InChI Key	KNYNPBSPFHFPMU-UHFFFAOYSA-N	
SMILES	CC1=C(CS(C2=NC3=C(C=CC=C3)N2[H]))(=O)=O)N=CC=C1OCCOC	

Physicochemical Property	Value	Source
Physical Form	Solid	
Melting Point	64-66 °C	
Boiling Point (Predicted)	603.7±65.0 °C	
Density (Predicted)	1.308±0.06 g/cm <sup>3</sup>	
pKa (Predicted)	9.04±0.10	
Solubility	Slightly soluble in acetone and methanol.	
Storage Temperature	Sealed in dry, store in freezer, under -20°C.	

# Metabolic Pathway of Rabeprazole to Rabeprazole Sulfone

Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of **rabeprazole sulfone** is a key step in this metabolism, mediated specifically by the CYP3A4 isoenzyme. While CYP2C19 is also involved in rabeprazole metabolism, leading to other metabolites like desmethyl rabeprazole, the sulfone pathway is significant. Rabeprazole's metabolism is noted to be less dependent on the polymorphic CYP2C19 compared to other PPIs.



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Metabolic conversion of rabeprazole to **rabeprazole sulfone**.

## Experimental Protocols

### Synthesis of Rabeprazole Sulfone

A common method for the synthesis of **rabeprazole sulfone** involves the controlled oxidation of rabeprazole sulfide.

Reagents and Conditions:

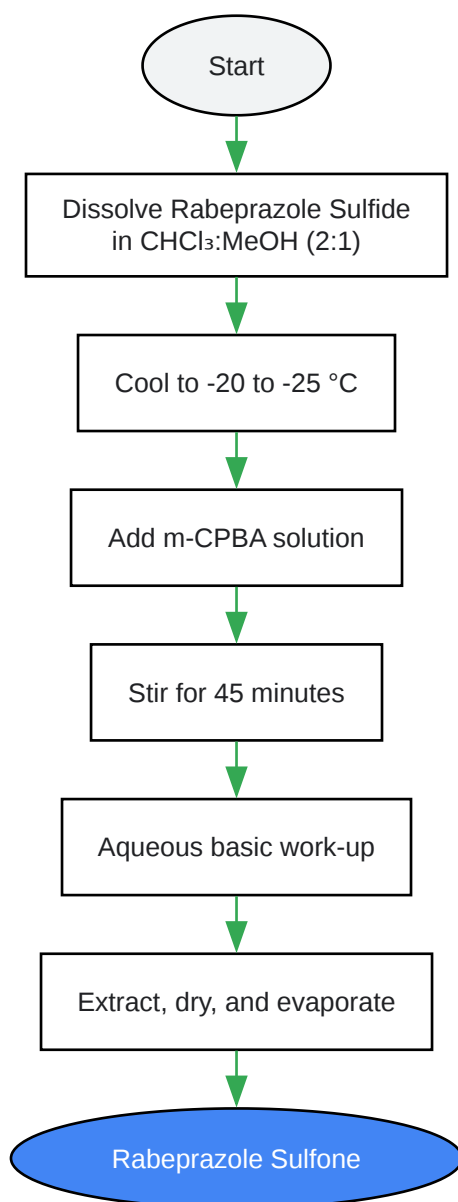
- Starting Material: Rabeprazole Sulfide
- Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA)
- Solvent: A mixture of chloroform (CHCl<sub>3</sub>) and methanol (MeOH) in a 2:1 ratio.
- Temperature: -20 to -25 °C

- Reaction Time: 45 minutes
- Yield: Approximately 80%

Procedure:

- Dissolve rabeprazole sulfide in a 2:1 mixture of chloroform and methanol.
- Cool the solution to a temperature range of -20 to -25 °C.
- Slowly add a solution of m-CPBA in chloroform to the cooled reaction mixture.
- Maintain the temperature and stir for 45 minutes.
- After the reaction is complete, the mixture is typically worked up by washing with an aqueous basic solution to remove excess m-CPBA and acidic byproducts.
- The organic layer is then separated, dried, and the solvent is evaporated to yield **rabeprazole sulfone**.

A high-purity sample of **rabeprazole sulfone** can be obtained through this method, which is crucial for its use as a reference standard in the quality analysis of rabeprazole sodium.



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General workflow for the synthesis of **rabeprazole sulfone**.

## Analytical Determination in Human Plasma

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantitative determination of rabeprazole enantiomers and its metabolites, including **rabeprazole sulfone**, in human plasma.

Sample Preparation:

- Technique: Solid-phase extraction (SPE)
- Cartridge: Oasis HLB
- Sample Volume: 100  $\mu$ L of human plasma
- Recovery: >91.8% for all analytes

#### HPLC Conditions:

- Column: Chiral CD-Ph
- Mobile Phase: 0.5 M Sodium Perchlorate ( $\text{NaClO}_4$ ) - Acetonitrile (6:4, v/v)
- Internal Standard: Omeprazole-thioether

#### Quantification:

- Lower Limit of Quantification (LLOQ): 5 ng/mL
- Linearity Range: 5 to 1000 ng/mL ( $r^2 > 0.982$ )
- Precision and Accuracy: Inter- and intra-day coefficients of variation were less than 7.8%, with accuracies within 8.4%.

This validated method is suitable for monitoring plasma levels of rabeprazole and its metabolites in clinical and pharmacokinetic studies. A patent also describes an HPLC method for separating and determining rabeprazole sodium and its impurities, including **rabeprazole sulfone**, using an octadecylsilane-bonded silica gel column and an ammonium acetate-methanol mobile phase.

## Concluding Remarks

**Rabeprazole sulfone** is a critical molecule in the study of rabeprazole, serving as both a major metabolite and a process impurity. Understanding its physicochemical properties, metabolic formation, and methods for synthesis and analysis is essential for drug development professionals and researchers in the fields of pharmacology, toxicology, and analytical

chemistry. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

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## References

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